molecular formula C22H15NO4 B2781969 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 380622-46-8

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B2781969
M. Wt: 357.365
InChI Key: OGRFCVJGEPFLCK-UHFFFAOYSA-N
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Description

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C22H15NO4 . It has a molecular weight of 357.36 .


Molecular Structure Analysis

The molecular structure of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide consists of a chromene ring attached to a carboxamide group and a phenoxyphenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, such as its melting point, boiling point, and solubility, are not specified in the available resources . These properties can be determined using standard laboratory techniques.

Scientific Research Applications

Crystal Structures and Polymorphism

  • Research on similar compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveals insights into their crystal structures, polymorphism, and molecular conformations, which are crucial for understanding their chemical properties and potential applications (Reis et al., 2013).

Synthesis and Biological Properties

  • Studies have explored the synthesis of related compounds and evaluated their biological properties, contributing to the development of novel chemical entities with potential therapeutic applications (Ramaganesh et al., 2010).

Molecular Conformation Analysis

  • The analysis of molecular conformations in compounds like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insight into their structural characteristics, important for drug design and synthesis (Gomes et al., 2015).

Eco-friendly Synthesis Approaches

  • Research into eco-friendly synthesis methods for similar compounds, like 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlights the importance of sustainable practices in chemical synthesis (Proença et al., 2008).

Antimicrobial Activities

  • The antimicrobial properties of chromene-carboxamide derivatives have been a significant focus, with studies showing that these compounds can exhibit high antimicrobial activity, potentially leading to new treatments for infectious diseases (Azab et al., 2017).

Innovative Synthesis Techniques

  • Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to the production of chromene-3-carboxamide derivatives, demonstrating advances in efficient and rapid chemical synthesis (Raval et al., 2012).

Solvent-Free Synthesis

  • The development of solvent-free synthesis methods for 4H-chromene-3-carboxamide derivatives emphasizes the move towards greener and more sustainable chemical processes (Subbareddy & Shanmugam, 2017).

HIV Integrase Inhibition

  • Some derivatives of 2H-chromene-3-carboxamide have been evaluated as potential HIV integrase inhibitors, illustrating their potential application in antiviral therapy (Wadhwa et al., 2020).

Safety And Hazards

The safety and hazards associated with 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide are not specified in the available resources. Potential areas of interest could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields .

properties

IUPAC Name

2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c24-21(19-14-15-6-4-5-9-20(15)27-22(19)25)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFCVJGEPFLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Citations

For This Compound
1
Citations
PS Thacker, M Alvala, M Arifuddin, A Angeli… - Bioorganic …, 2019 - Elsevier
A series of novel 7-hydroxycoumarin-3-carboxamides was synthesized by the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines. The …
Number of citations: 26 www.sciencedirect.com

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